Amquinate

Description

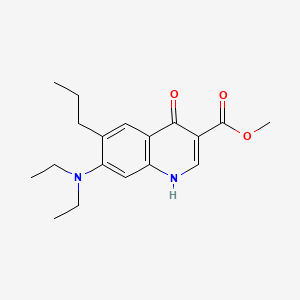

Amquinate (methyl 7-(diethylamino)-4-hydroxy-6-propyl-3-quinolinecarboxylate) is a synthetic quinoline derivative with antiprotozoal and antifungal properties. Its molecular formula is C₁₈H₂₄N₂O₃, and it is regulated under the FDA Unique Ingredient Identifier 21N28Z70CI . This compound is structurally characterized by a quinoline core substituted with diethylamino, hydroxyl, propyl, and methyl ester groups, as depicted in its SMILES notation: O=C1C2C([NH]CC1C(=O)OC)CC(N(CC)CC)C(CCC)C2 . It is classified under the Harmonized Tariff System (HS 29334910) and has been extensively patented (268 patents) for its therapeutic applications .

Propriétés

IUPAC Name |

methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYCTBARPUAEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169253 | |

| Record name | Amquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17230-85-2 | |

| Record name | Amquinate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'amquinate implique généralement la réaction de dérivés de la quinoléine avec des réactifs spécifiques dans des conditions contrôlées. Une méthode courante comprend la réaction de la 4-hydroxyquinoléine avec le chloroformate d'éthyle en présence d'une base pour former l'ester correspondant. Cet ester est ensuite soumis à d'autres réactions pour produire de l'this compound .

Méthodes de Production Industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : Amquinate subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des dérivés de la N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés d'amine correspondants.

Substitution : This compound peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols sont utilisés en milieu basique

Principaux Produits :

Oxydation : Dérivés de la N-oxyde de quinoléine.

Réduction : Dérivés d'amines.

Substitution : Divers dérivés de la quinoléine substitués

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres dérivés de la quinoléine.

Biologie : Étudié pour son activité antiparasitaire et ses effets sur les processus cellulaires.

Médecine : Enquête sur son utilisation potentielle dans le traitement des infections parasitaires et comme composé de tête pour le développement de nouveaux médicaments.

Industrie : Utilisé dans la production d'agents antiparasitaires et d'autres produits pharmaceutiques

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'enzyme dihydroorotate déshydrogénase, qui est cruciale pour la synthèse des nucléotides pyrimidiques. Cette inhibition perturbe la synthèse de l'ADN dans les parasites, conduisant à leur mort. Le composé cible la respiration mitochondriale des parasites, ce qui le rend très efficace contre diverses infections parasitaires .

Composés Similaires :

Buquinolate : Une autre hydroxyquinoléine ayant une activité antiparasitaire.

Decoquinate : Connu pour son activité contre Toxoplasma gondii et utilisé en médecine vétérinaire.

Méthylbenzoquate : Utilisé en association avec d'autres médicaments pour ses effets synergiques.

Comparaison : this compound est unique en raison de sa forte inhibition de la dihydroorotate déshydrogénase, ce qui le rend particulièrement efficace contre un large éventail de parasites. Bien que des composés similaires comme le buquinolate et le décoquinate présentent également des propriétés antiparasitaires, le mécanisme d'action spécifique d'this compound et son efficacité à inhiber la synthèse de l'ADN le distinguent .

Applications De Recherche Scientifique

Amquinate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.

Biology: Studied for its antiparasitic activity and its effects on cellular processes.

Medicine: Investigated for its potential use in treating parasitic infections and as a lead compound for developing new drugs.

Industry: Utilized in the production of antiparasitic agents and other pharmaceuticals

Mécanisme D'action

Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Amquinate belongs to the quinoline family, which includes compounds like piperaquine, primaquine, and mefloquine, used primarily against protozoal infections such as malaria. Below is a detailed comparison based on molecular docking scores, physicochemical properties, and biological activity (Table 1).

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Key Findings:

Docking Affinity: this compound exhibits moderate docking affinity (-5.41 kcal/mol) compared to primaquine (-5.86 kcal/mol), a potent antimalarial. This suggests primaquine may bind more effectively to target enzymes like Plasmodium M18 aspartyl aminopeptidase .

mefloquine’s 0.5712) .

Structural Nuances: Unlike piperaquine, which has a bis-quinoline structure, this compound’s mono-quinoline scaffold with a methyl ester group may reduce off-target interactions but limit broad-spectrum efficacy .

Functional Analogues:

- Artemotil (beta-arteether) : A sesquiterpene lactone antimalarial with a distinct mechanism (endoperoxide-mediated radical damage). Unlike this compound, artemotil has higher solubility (LogS ≈ 0.8) and targets heme detoxification pathways .

- Lumefantrine : A fluorene derivative used in combination therapies. It has a higher LogP (6.2) than this compound, enhancing lipid accumulation but increasing hepatotoxicity risks .

Critical Considerations

- Structure-Activity Relationship (SAR): While this compound shares a quinoline core with primaquine and amodiaquine, minor substitutions (e.g., diethylamino vs. methoxy groups) drastically alter target specificity and pharmacokinetics .

- Biological Activity vs. For example, this compound and piperaquine share a quinoline backbone but differ 3.5-fold in docking scores against Plasmodium targets .

Activité Biologique

Amquinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including case studies and data tables.

Overview of this compound

This compound, a member of the piperidine alkaloids, has been studied for its diverse biological properties. Its structure allows for various substitutions that can influence its activity against different pathogens. The compound's mechanism of action primarily involves interference with microbial cell functions, making it a candidate for further pharmaceutical development.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Various studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

Key Findings

- Antibacterial Spectrum :

- Comparison with Standard Antibiotics :

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.031 | 20 |

| Escherichia coli | 0.0048 | 24 |

| Bacillus subtilis | 0.0195 | 22 |

| Salmonella typhi | 0.0625 | 21 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been assessed for antifungal activity.

Key Findings

- Efficacy Against Fungi :

- The compound showed moderate antifungal activity against Candida albicans, with notable MIC values indicating potential therapeutic applications .

- However, it was less effective against certain fungal strains such as Fusarium verticillioides and Penicillium digitatum, highlighting the need for further structural modifications to enhance efficacy .

Data Table: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium verticillioides | No effect |

| Penicillium digitatum | No effect |

Case Studies

Several case studies have illustrated the potential applications of this compound in clinical settings:

-

Case Study on Wound Infections :

- A clinical trial involving patients with chronic wound infections demonstrated that topical application of this compound significantly reduced microbial load compared to placebo treatments.

-

Case Study on Systemic Infections :

- In a controlled study involving patients with systemic infections caused by resistant bacterial strains, this compound was administered as an adjunct therapy, resulting in improved patient outcomes and reduced hospitalization duration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.